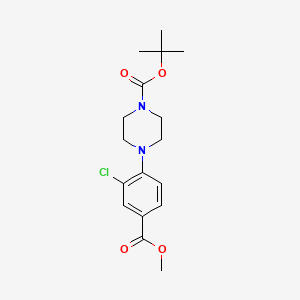

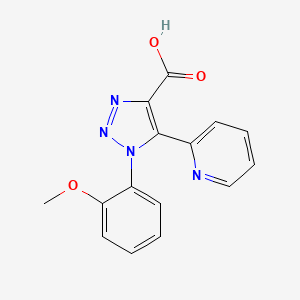

![molecular formula C10H18N4 B1453094 3-[(diméthyl-1H-1,2,4-triazol-1-yl)méthyl]pipéridine CAS No. 1248960-54-4](/img/structure/B1453094.png)

3-[(diméthyl-1H-1,2,4-triazol-1-yl)méthyl]pipéridine

Vue d'ensemble

Description

The compound “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important structural moieties of many pharmaceutical drugs . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the derivatives, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has several advantages for lab experiments. It is a highly selective ligand for the dopamine D3 receptor, which makes it a useful tool for studying the function of this receptor. 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has also been found to have a neuroprotective effect, which makes it a useful tool for studying the mechanisms of neuroprotection. However, 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has some limitations for lab experiments. It has a relatively short half-life, which can limit its usefulness in some experiments. 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can also be toxic at high concentrations, which can limit its usefulness in cell culture experiments.

Orientations Futures

There are several future directions for research on 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine. One direction is to study the structure-activity relationship of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine and its analogs to identify more potent and selective ligands for the dopamine D3 receptor. Another direction is to study the mechanisms of neuroprotection by 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine and its potential therapeutic applications in neurodegenerative diseases. Another direction is to study the effects of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine on cytochrome P450 enzymes and its potential use as a tool for studying drug metabolism and drug-drug interactions.

Applications De Recherche Scientifique

Régulation de la croissance des plantes

Le composé a été synthétisé et étudié pour son activité de régulation de la croissance des plantes . Il a montré des résultats prometteurs en favorisant la longueur des racines, non seulement pour la mungone, mais aussi pour le blé . Le composé modifie le niveau des hormones endogènes dans les racines de la mungone, l'effet le plus évident étant l'augmentation de l'acide indole-3-acétique (AIA), qui était 4,9 fois plus élevé que celui du contrôle à la 96ème heure après le traitement . Cela suggère que le composé pourrait être appliqué comme un nouvel agrochimique, fonctionnant comme un stimulant de la croissance racinaire .

Activité anticancéreuse

Les dérivés de triazole, y compris le "3-[(diméthyl-1H-1,2,4-triazol-1-yl)méthyl]pipéridine", se sont avérés posséder des activités anticancéreuses prometteuses . Par exemple, certaines triazoloquinazolines ont montré une forte cytotoxicité contre les cellules carcinomateuses Hep-G2 et HCT-116 du côlon . Cela suggère des applications potentielles du composé dans le domaine de l'oncologie.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUYVQZAPFNGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

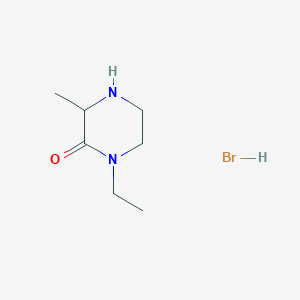

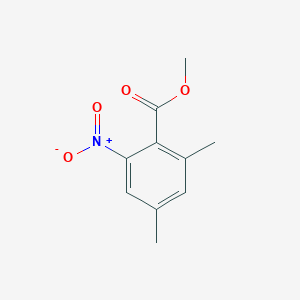

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)